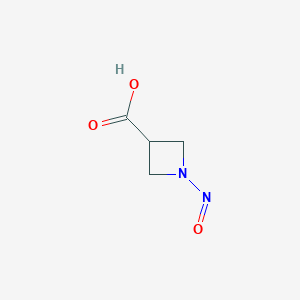
5,5-dimethylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylcyclohex-2-en-1-ol is an organic compound with the molecular formula C8H14O It is a cyclohexene derivative with two methyl groups at the 5-position and a hydroxyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dimethylcyclohex-2-en-1-ol can be synthesized through several methods. One common approach involves the reduction of 5,5-dimethylcyclohex-2-en-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 5,5-dimethylcyclohex-2-en-1-one using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 5,5-dimethylcyclohex-2-en-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of 5,5-dimethylcyclohexane-1-ol.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).
Major Products Formed
Oxidation: 5,5-Dimethylcyclohex-2-en-1-one.
Reduction: 5,5-Dimethylcyclohexane-1-ol.
Substitution: 5,5-Dimethylcyclohex-2-en-1-chloride.
Scientific Research Applications
5,5-Dimethylcyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5,5-dimethylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms to neutralize free radicals. The hydroxyl group plays a crucial role in these interactions, facilitating the compound’s reactivity and effectiveness .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylcyclohex-2-en-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
5,5-Dimethylcyclohexane-1-ol: Similar structure but fully saturated without the double bond.
2-Cyclohexen-1-ol: Lacks the two methyl groups at the 5-position.
Uniqueness
5,5-Dimethylcyclohex-2-en-1-ol is unique due to the presence of both the hydroxyl group and the double bond in the cyclohexene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a versatile compound in various chemical transformations and applications.
Properties
CAS No. |
25866-56-2 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



